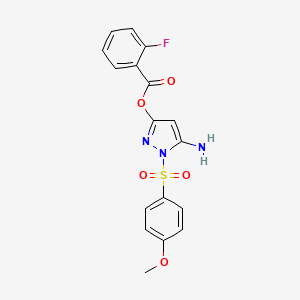

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate

Description

Properties

IUPAC Name |

[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O5S/c1-25-11-6-8-12(9-7-11)27(23,24)21-15(19)10-16(20-21)26-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJWWWUOUJEZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonyl group. The final step involves the esterification of the sulfonylpyrazole with 2-fluorobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising therapeutic agent .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate involves the inhibition of specific enzymes, such as kinases. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] Benzoate: Similar structure but lacks the fluorine atom, which may affect its biological activity.

[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-chlorobenzoate: Similar structure with a chlorine atom instead of fluorine, which may result in different reactivity and potency.

Uniqueness

The presence of the fluorine atom in 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate enhances its lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its analogs .

Biological Activity

The compound 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate (often referred to as C050-0365) is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including enzyme inhibition, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 401.44 g/mol. It features a pyrazole core with a methoxybenzenesulfonyl group and a fluorobenzoate moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O5S |

| Molecular Weight | 401.44 g/mol |

| LogP (Partition Coefficient) | 3.193 |

| Water Solubility (LogSw) | -3.61 |

| Polar Surface Area | 88.289 Ų |

Enzyme Inhibition

Recent studies have identified that 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate exhibits notable inhibitory effects on various enzymes, particularly cathepsins, which are cysteine proteases involved in protein degradation and implicated in several diseases.

- Cathepsin B : The compound demonstrated an IC50 value of approximately 9.56 µM , indicating moderate inhibition of this enzyme, which is often overexpressed in cancerous tissues .

- Cathepsin G : Another significant target, with an IC50 of 20.8 µM , suggests potential therapeutic applications in conditions where cathepsin G is involved .

- Kallikrein-5 : Exhibited an IC50 of 2.54 µM , indicating strong inhibition, which may be relevant for skin-related disorders .

Structure-Activity Relationships (SAR)

The presence of the methoxybenzenesulfonyl group is crucial for enhancing the lipophilicity and overall bioactivity of the compound. Modifications on the pyrazole ring and the introduction of fluorine at the benzoate position have been shown to significantly affect the binding affinity to target enzymes.

Anticancer Activity

In a study conducted by the Penn Center for Molecular Discovery, compounds similar to C050-0365 were screened against various cancer cell lines. The results indicated that compounds with similar structures exhibited cytotoxic effects against glioblastoma cells, suggesting that the pyrazole scaffold could be further optimized for anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 2-fluorobenzoate, and how can intermediates be optimized?

- Methodological Answer : The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step protocols. For analogous compounds, cyclization of hydrazine derivatives with β-ketoesters or carbonyl intermediates is a key step, followed by sulfonylation using 4-methoxybenzenesulfonyl chloride. Oxidation and acylation reactions are critical for introducing the 2-fluorobenzoate ester moiety. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride have been synthesized via formylation and oxidation . Optimization involves adjusting reaction temperatures (e.g., 60–80°C for sulfonylation) and using catalysts like DMAP for esterification. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. The 4-methoxybenzenesulfonyl group shows characteristic aromatic protons at δ 7.6–8.0 ppm and a methoxy singlet at δ 3.8–4.0 ppm. The 2-fluorobenzoate ester exhibits splitting patterns due to coupling .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018 for refinement) resolves the 3D structure. For similar pyrazole derivatives, SCXRD confirmed dihedral angles between aromatic rings (e.g., 75.2° between pyrazole and sulfonylphenyl groups) and hydrogen-bonding networks .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

- Methodological Answer : Key properties include:

- LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity.

- Solubility : Enhanced in DMSO (>50 mM) but limited in aqueous buffers. Use surfactants (e.g., Tween-80) for in vitro studies.

- Stability : Susceptible to hydrolysis at the ester group under basic conditions. Store at -20°C in anhydrous DMSO .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Data : While specific data are unavailable, structurally related sulfonamides show moderate acute toxicity (LD > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxybenzenesulfonyl vs. 4-methylphenyl) influence COX-2 inhibition potency?

- Methodological Answer : Structure-activity relationship (SAR) studies on diarylpyrazole sulfonamides (e.g., celecoxib analogs) reveal that electron-withdrawing groups (e.g., -SOMeO) enhance COX-2 selectivity by 10–100-fold compared to -CH. The 2-fluorobenzoate ester may reduce metabolic clearance by sterically hindering esterase activity. Competitive enzyme assays (IC) and molecular docking (e.g., AutoDock Vina) validate binding to COX-2’s hydrophobic pocket .

Q. What crystallographic parameters distinguish this compound from non-fluorinated analogs?

- Methodological Answer : Fluorine substitution alters crystal packing via C–F···π interactions. For example, in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole, F atoms participate in short contacts (3.0–3.2 Å) with adjacent aromatic rings, stabilizing the lattice. Compare with non-fluorinated analogs, which rely on van der Waals interactions .

Q. How can HPLC methods be optimized for quantifying this compound in plasma pharmacokinetic studies?

- Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/ammonium acetate buffer (pH 6.5, 10 mM) in a 55:45 ratio.

- Detection : UV at 254 nm (λ for pyrazole-sulfonamides).

- Validation : Achieve linearity (R > 0.99) over 0.1–50 µg/mL with LOD 0.03 µg/mL. Use protein precipitation (acetonitrile) for plasma sample preparation .

Q. What metabolic pathways are predicted for this compound, and how can its half-life be improved?

- Methodological Answer : Primary pathways include:

- Ester Hydrolysis : Catalyzed by carboxylesterases, yielding 2-fluorobenzoic acid and pyrazole-sulfonamide.

- Sulfonamide Oxidation : CYP3A4-mediated.

- Strategies for Half-Life Extension : Introduce electron-donating groups (e.g., -OCH) to slow hydrolysis. In vivo studies in rodents (t measurement via LC-MS/MS) and deuterium isotope labeling (e.g., replacing H with D at labile sites) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.